Methyl undec-3-ynoate
CAS No.: 58743-32-1
Cat. No.: VC19585742
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58743-32-1 |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | methyl undec-3-ynoate |
| Standard InChI | InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-8,11H2,1-2H3 |
| Standard InChI Key | SVLPMVOWWCFVNW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC#CCC(=O)OC |
Introduction
Structural and Chemical Identity
Methyl undec-3-ynoate belongs to the class of fatty acid methyl esters (FAMEs) featuring an alkyne functional group. Its IUPAC name, methyl undec-3-ynoate, reflects the esterification of undec-3-ynoic acid with methanol. Key identifiers include:
The triple bond at position 3 introduces significant reactivity, enabling participation in click chemistry, cycloadditions, and polymerizations .
Synthesis Methodologies
Esterification of Undecylenic Acid
A common route involves the acid-catalyzed esterification of undecylenic acid (undec-10-enoic acid) with methanol. Sulfuric acid or -toluenesulfonic acid facilitates this reaction, yielding methyl undec-3-ynoate with >90% purity. For example:
This method is scalable and cost-effective but requires careful control of reaction conditions to avoid side products .
Hydroboration-Transmetalation
Advanced syntheses employ hydroboration of methyl undec-10-enoate followed by transmetalation with titanium or iron catalysts. The Beilstein Journal of Organic Chemistry highlights a gram-scale approach using methylmagnesium bromide and triethylsilane, achieving 98% yield for intermediates . This method is favored for producing iso-fatty acid derivatives .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed esterification | 92 | 95 | ||
| Hydroboration | 98 | 99 | ||
| Transesterification | 89 | >99 |
Physicochemical Properties
Physical Characteristics
Spectroscopic Data
Table 2: Key Spectroscopic Peaks
| Technique | Signal (δ/ppm or cm⁻¹) | Assignment |
|---|---|---|
| 3.60 (s) | Methoxy group | |
| 173.4 | Ester carbonyl | |
| IR | 2110 | Alkyne stretch |
Reactivity and Applications
Chemical Transformations
Methyl undec-3-ynoate participates in:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .
-
Hydrogenation: Selective reduction to methyl undec-3-enoate using Pd/C or Ni catalysts .
-
Polymerization: Serves as a monomer in polyesters via transesterification with diols .
Biomedical Applications
Lipoconjugates derived from methyl undec-3-ynoate exhibit:
-
Antioxidant Activity: DPPH radical scavenging with IC values of 10–12 µM .
-
Cytotoxicity: IC = 10.55 µM against MCF7 breast cancer cells .
Table 3: Biological Activity of Derivatives
| Derivative | Target Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Caffeic acid conjugate | MCF7 | 10.55 | |
| Ferulic acid conjugate | DU145 | 13.0 |
Future Directions
Research opportunities include:
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